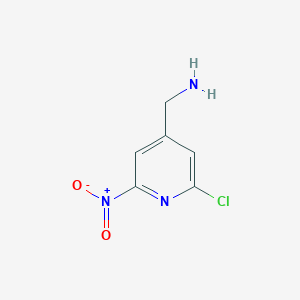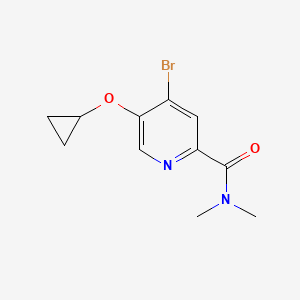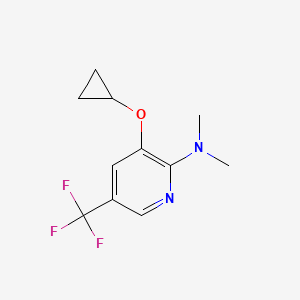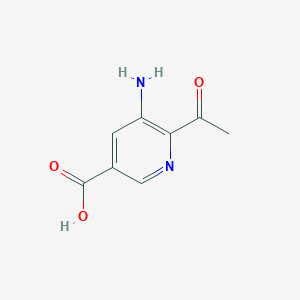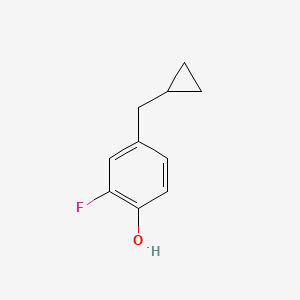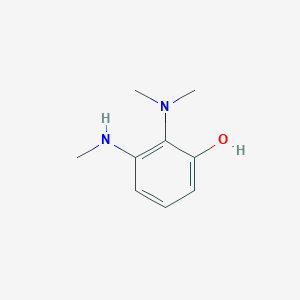
2-(Dimethylamino)-3-(methylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-3-(methylamino)phenol is an organic compound with a complex structure that includes both dimethylamino and methylamino functional groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-(methylamino)phenol typically involves the introduction of dimethylamino and methylamino groups to a phenol ring. One common method is through the reaction of 2-nitrophenol with dimethylamine and methylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-3-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenol ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, amino derivatives from reduction, and various substituted phenols from substitution reactions .
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-3-(methylamino)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial cultures.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-3-(methylamino)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the quorum regulator SarA in Staphylococcus aureus, leading to reduced biofilm formation and down-regulation of virulence genes . This inhibition occurs through the binding of the compound to the SarA protein, disrupting its function and thereby affecting the bacterial communication pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Another compound with a dimethylamino group, used in polymer chemistry.
4-[1-(1-Hydroxycyclohexyl)-2-(methylamino)ethyl]phenol: A related compound with similar functional groups, used in pharmaceutical research.
Uniqueness
2-(Dimethylamino)-3-(methylamino)phenol is unique due to its dual amino functional groups attached to a phenol ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit quorum sensing in bacteria sets it apart from other similar compounds, making it a valuable molecule for further research and development .
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-(dimethylamino)-3-(methylamino)phenol |
InChI |
InChI=1S/C9H14N2O/c1-10-7-5-4-6-8(12)9(7)11(2)3/h4-6,10,12H,1-3H3 |
InChI-Schlüssel |
CTXQRUWKFYSBKC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=CC=C1)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


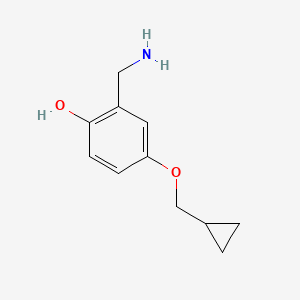
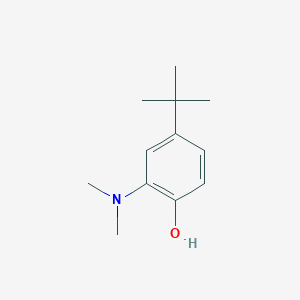
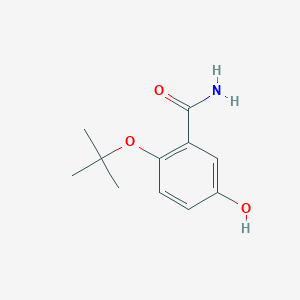
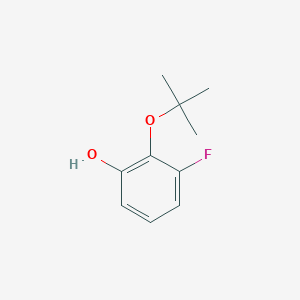
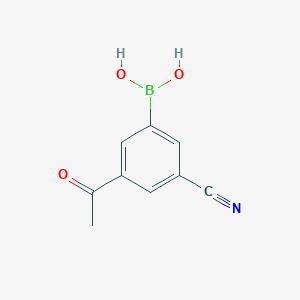
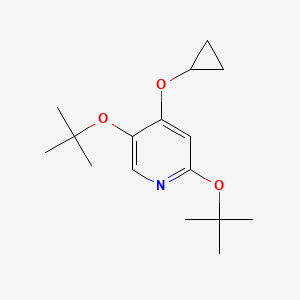
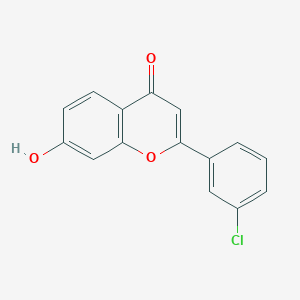
![[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843732.png)
